Bisaniline P

説明

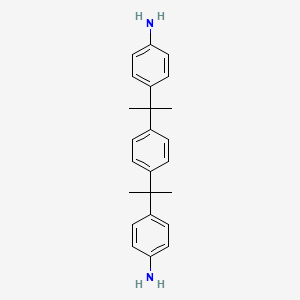

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[2-[4-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16H,25-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESXPOICBNWMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051947 | |

| Record name | Bisaniline P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2716-10-1 | |

| Record name | 4,4′-[1,4-Phenylenebis(1-methylethylidene)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2716-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisaniline P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002716101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[1,4-phenylenebis(1-methylethylidene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisaniline P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,4-Phenylenediisopropylidene)bisaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bisaniline Compounds

Conventional Amine Synthesis Routes

Conventional methods for the synthesis of amines often involve the reaction of carbonyl compounds with amines or ammonia (B1221849), followed by a reduction step. One of the most common approaches in this category is reductive amination.

Reductive amination is a powerful method for forming C-N bonds and typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orglibretexts.org In the context of Bisaniline P synthesis, a plausible conventional route would involve the reaction of a suitable diketone with an amino compound, followed by reduction. While specific literature detailing this exact synthesis for this compound is not prevalent, the general mechanism proceeds in two main steps: the formation of an imine intermediate from the reaction of the carbonyl group with an amine, followed by the reduction of this imine to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH3CN), being common choices due to their selectivity. libretexts.org

Another conventional approach is the direct reductive amination of aldehydes and ketones using a catalyst and a reducing agent in a one-pot reaction. organic-chemistry.orgresearchgate.net For instance, dibutyltin (B87310) dichloride has been shown to catalyze the direct reductive amination of ketones and aldehydes with phenylsilane (B129415) as the reductant. organic-chemistry.org This method is effective for a range of anilines and dialkylamines. organic-chemistry.org

Table 1: Key Features of Conventional Amine Synthesis Routes

| Method | Key Features | Common Reagents | Potential Applicability to this compound |

|---|---|---|---|

| Reductive Amination | Two-step process involving imine formation and subsequent reduction. | Ketones/aldehydes, amines, NaBH4, NaBH3CN. wikipedia.orglibretexts.org | Reaction of a diketone precursor with an appropriate amino compound. |

| Direct Reductive Amination | One-pot reaction catalyzed by a Lewis acid or transition metal. | Ketones/aldehydes, amines, phenylsilane, dibutyltin dichloride. organic-chemistry.org | Direct conversion of a diketone precursor to this compound. |

Advanced Catalytic Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds, including the C-N bonds found in bisanilines.

Palladium-Catalyzed C–N Cross-Coupling Strategies

The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation. wikipedia.orglibretexts.orgnumberanalytics.com This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The development of various phosphine (B1218219) ligands has been crucial to the broad applicability of the Buchwald-Hartwig amination, enabling the coupling of a wide range of substrates under milder conditions. wikipedia.orgacsgcipr.org For the synthesis of a bisaniline like this compound, a dihaloaromatic precursor would be reacted with two equivalents of an appropriate amine or ammonia equivalent. The choice of ligand is critical and is often tailored to the specific substrates. acsgcipr.org

Table 2: Generations of Buchwald-Hartwig Catalysts

| Catalyst Generation | Ligand Type | Key Advantages | Typical Substrates |

|---|---|---|---|

| First Generation | Monodentate phosphines (e.g., P(o-tolyl)3) | Initial development of the reaction. | Aryl bromides. libretexts.org |

| Second Generation | Bidentate phosphines (e.g., BINAP, dppf) | Improved reactivity and scope, including primary amines. wikipedia.org | Aryl iodides, bromides, and triflates. wikipedia.org |

| Third Generation | Bulky, electron-rich monophosphines (e.g., XPhos, SPhos) | High reactivity, allowing for the use of aryl chlorides. | Wide range of aryl halides and amines. |

Copper/Palladium-Catalyzed Aryl-Ethynyl Coupling for Functionalized Bisanilines

The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the formation of carbon-carbon bonds. mdpi.comorganic-chemistry.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comresearchgate.net While not a direct method for forming the C-N bonds of this compound, it is highly relevant for the synthesis of functionalized bisanilines that may serve as precursors or as monomers in their own right for advanced materials.

For instance, an aryl dihalide could be coupled with a protected amino-functionalized terminal alkyne. Subsequent deprotection would yield a bisaniline containing alkyne functionalities. This approach allows for the introduction of rigid, linear ethynyl (B1212043) groups into the bisaniline structure, which can be desirable for certain polymer applications. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base, typically an amine like triethylamine. mdpi.commdpi.com

Nucleophilic Aromatic Substitution in Bisaniline Synthesis

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgrsc.org For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org

In the context of bisaniline synthesis, a suitable di-halogenated aromatic compound bearing activating EWGs could be reacted with an amine nucleophile. rsc.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of EWGs is crucial for stabilizing the negative charge of this intermediate. fishersci.co.uk

While the direct synthesis of this compound via SNA_r is not a common route due to the lack of strong activating groups on the precursor, this methodology is highly applicable to the synthesis of other functionalized bisanilines where the aromatic core is substituted with groups like nitro or cyano. A recent development in this area is the discovery of directed SNA_r reactions, which can proceed on haloarenes with weaker electron-withdrawing groups under specific conditions. rsc.org

Reduction Chemistry in Bisaniline Formation

Reduction of Nitroaromatic Precursors

A widely used and industrially viable method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. chemguide.co.uklibretexts.org For the synthesis of this compound, this would involve the initial synthesis of its dinitro precursor, 4,4'-dinitro-(1,4-phenylenediisopropylidene)benzene, followed by its reduction.

The nitration of the aromatic rings can be achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The subsequent reduction of the dinitro compound to the diamine can be accomplished using various reducing agents. A classic method involves the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid. chemguide.co.uklibretexts.org Under these acidic conditions, the primary amine is initially formed as its ammonium (B1175870) salt, which is then neutralized with a base, such as sodium hydroxide (B78521), to liberate the free amine. libretexts.org

Catalytic hydrogenation is another important method for the reduction of nitroaromatics. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is often preferred due to its cleaner reaction profile and higher yields.

Table 3: Common Reducing Agents for Nitroaromatic Compounds

| Reducing Agent | Reaction Conditions | Key Characteristics |

|---|---|---|

| Tin (Sn) and HCl | Acidic, heating often required. chemguide.co.uklibretexts.org | Classical method, generates metal salt byproducts. |

| Iron (Fe) and HCl | Acidic, often used in industrial processes. | Cost-effective, but can require workup to remove iron sludge. |

| Catalytic Hydrogenation (H2/Pd, Pt, or Ni) | Neutral, typically at elevated pressure and temperature. | Clean reaction, high yields, catalyst can often be recycled. |

Green Chemistry Approaches in Bisaniline Synthesis

The principles of green chemistry, which encourage the use of substances and processes that reduce or eliminate the use and generation of hazardous materials, are increasingly being applied to the synthesis of industrial chemicals like this compound. Key strategies include the use of recyclable catalysts, bio-based feedstocks, and processes that minimize waste and energy consumption.

One environmentally conscious approach involves a method that produces high-purity diphenylamine (B1679370) compounds, such as this compound, on an industrial scale with high yields. google.com This process is noted for its environmental benefits as it avoids the formation of difficult-to-remove by-products and does not produce harmful waste from precious metal catalysts. google.com The suppression of by-products inherently reduces the environmental load associated with purification and waste disposal. google.com

Another area of green innovation relevant to this compound synthesis is the development of bio-based aromatic compounds. The French company Pili has successfully produced several tons of a 100% biobased aromatic intermediate, specifically a derivative of aniline (B41778), through an industrial fermentation process. pili.bio This method uses non-food sugars from biomass as a feedstock, avoiding petroleum-based raw materials. pili.bio The fermentation process operates under mild synthesis conditions, requiring less energy than conventional petrochemical pathways. pili.bio The availability of such bio-based anilines on a ton scale presents an opportunity to substitute petro-based ingredients in the production of a wide range of chemicals, potentially including this compound, thereby decarbonizing the manufacturing process. pili.bio

The use of solid acid catalysts also represents a green chemistry approach. While early research focused on acid-catalyzed production to achieve selectivity for isomers like this compound, modern advancements in catalysis offer more sustainable options. taylorfrancis.com Heterogeneous solid acid catalysts are generally preferred in green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and avoiding the corrosive and polluting nature of liquid acids like sulfuric acid. scispace.com

| Green Approach | Key Features | Research Findings |

| Waste Reduction | Avoids by-product formation and use of precious metal catalysts. google.com | Enables the efficient, industrial-scale manufacture of high-purity diphenylamine compounds with a reduced environmental load. google.com |

| Bio-based Feedstocks | Utilizes industrial fermentation of non-food sugars to produce aniline derivatives. pili.bio | Pili has produced tons of a 100% biobased aromatic intermediate, offering a petroleum-free alternative for chemical synthesis. pili.bio |

| Catalysis | Employs selective acid catalysts. taylorfrancis.com | Catalyst choice, temperature, and reaction time are critical factors in directing the selective production of this compound. taylorfrancis.com |

Gram-Scale Synthesis Protocols and Industrial Scalability

The transition from laboratory-scale synthesis to gram-scale and ultimately industrial-scale production of this compound requires robust, efficient, and economically viable protocols. The ability to produce high-purity compounds in large quantities is critical for their application in high-performance polymers and other materials.

| Synthesis Scale | Protocol Highlights | Key Outcomes |

| Industrial Scale | Employs a base and an ether solvent; operates at moderate temperatures (50-80°C). google.com | High yield and high purity of the target compound; suppresses by-product formation; avoids harmful metal catalysts. google.com |

| Gram/Ton Scale | Bio-fermentation process for aniline precursors. pili.bio | Several tons of a biobased aniline derivative produced, demonstrating a robust and reproducible industrial process. pili.bio |

Polymerization and Advanced Material Fabrication Utilizing Bisanilines

Polyimide Synthesis and Functionalization

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Bisaniline P is a valuable monomer in polyimide synthesis, contributing to polymers with good solubility and film-forming capabilities. nsf.gov

The most common method for synthesizing polyimides using this compound is a classical two-step polycondensation reaction. researchgate.netnih.gov This process begins with the reaction of the diamine, this compound, with a tetracarboxylic dianhydride in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature. nsf.govnih.govrsc.org This initial step forms a high-molecular-weight poly(amic acid) (PAA) solution. nih.gov The resulting viscous PAA solution can then be cast into a film. nih.gov

The second step is imidization, which involves the cyclodehydration of the poly(amic acid) to form the final polyimide. This can be achieved through thermal treatment at high temperatures or by chemical methods using dehydrating agents. rsc.org The resulting polyimide, incorporating the this compound monomer, often exhibits excellent solubility in organic solvents like chloroform, a desirable property for processing. nsf.gov

For applications requiring thermosetting resins, such as in high-performance aerospace composites, it is often necessary to control the molecular weight of the polymer, creating reactive oligomers. acs.orgmdpi.comyoutube.com This is achieved by adjusting the stoichiometry of the monomers and introducing a monofunctional end-capping agent. frontiersin.org

In systems utilizing this compound or similar diamines, the formulation can be adjusted to produce prepolymers of a specific, low molecular weight (e.g., n=2 or n=3). frontiersin.org An end-capping agent, such as the monomethyl ester of 5-norbornene 2,3-dicarboxylic anhydride (B1165640) (NA), is used to terminate the polymer chains at a desired length. frontiersin.org These phenyl-ethynyl or norbornene-terminated imide oligomers can be processed at lower temperatures and then thermally crosslinked at higher temperatures to form a durable, high-temperature thermoset network. youtube.comfrontiersin.org This control over molecular weight is crucial for achieving favorable processing parameters and tailoring the final glass transition temperature (Tg) of the cured material. frontiersin.org

Table 1: Example Formulations for Controlled Molecular Weight Polyimide Oligomers This interactive table summarizes example formulations for producing low molecular weight polyimide oligomers, demonstrating the use of end-cappers to control chain length.

| Formulation Component | Molar Ratio (for n=2) | Molar Ratio (for n=3) | Purpose | Reference |

| Dianhydride Monomer | ||||

| BTDE | 2 | 3 | Forms the polymer backbone | frontiersin.org |

| Diamine Monomer | ||||

| This compound (or mixture) | 3 | 4 | Provides flexibility and solubility | frontiersin.org |

| End-Cap Monomer | ||||

| NE | 2 | 2 | Controls molecular weight and provides reactive site for curing | frontiersin.org |

Note: BTDE (dimethyl ester of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride) and NE (monomethyl ester of 5-norbornene 2,3-dicarboxylic anhydride, also referred to as NA) are used here as representative monomers as described in the literature for similar systems. frontiersin.org

Copolymerization is a powerful strategy to fine-tune the properties of polyimides. This compound can be copolymerized with other diamines to create materials with tailored characteristics. A notable example involves the synthesis of novel ionene-type cationic copolyimides using 4,4′-oxydiphthalic anhydride (ODPA), this compound (BIS P), and 2,6-diaminopyridine (B39239) (DAP) as a co-monomer. nsf.gov

In this synthesis, the molar ratio of this compound to DAP is systematically varied. nsf.gov The copolymerization is carried out via thermal imidization to produce a series of copolyimides. nsf.gov The incorporation of the flexible this compound monomer ensures that the resulting copolymers maintain good solubility, particularly in solvents like chloroform, especially at lower concentrations of the more rigid DAP co-monomer. nsf.gov The composition of the final copolymer can be precisely determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nsf.gov This approach allows for the creation of materials with a controlled distribution of functional groups (the pyridine (B92270) rings from DAP) along the polymer chain, which is essential for subsequent modifications. nsf.gov

Table 2: Copolyimide Synthesis Using this compound, DAP, and ODPA This interactive table details the monomer ratios used in the synthesis of a series of copolyimides, highlighting the systematic variation of the this compound and 2,6-diaminopyridine content.

| Sample Designation | Target DAP/Bis P Molar Ratio | Diamine Co-Monomer 1 | Diamine Co-Monomer 2 | Dianhydride Monomer | Reference |

| DAP-0 | 0/1 | - | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |

| DAP-0.2 | 0.2/0.8 | 2,6-Diaminopyridine | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |

| DAP-0.3 | 0.3/0.7 | 2,6-Diaminopyridine | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |

| DAP-0.5 | 0.5/0.5 | 2,6-Diaminopyridine | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |

| DAP-0.6 | 0.6/0.4 | 2,6-Diaminopyridine | This compound | 4,4′-Oxydiphthalic Anhydride | nsf.gov |

| DAP-1 | 1/0 | 2,6-Diaminopyridine | - | 4,4′-Oxydiphthalic Anhydride | nsf.gov |

Post-polymerization modification is a versatile method for introducing specific functionalities into a pre-formed polymer backbone, allowing access to materials that are otherwise difficult to synthesize directly. mdpi.commdpi.com For copolyimides containing this compound and a functional co-monomer like 2,6-diaminopyridine, this technique is particularly effective. nsf.gov

The pyridine rings introduced by the DAP monomer can be readily modified after the main polymer chain is formed. nsf.gov A common modification is quaternization, where the copolyimide is treated with an alkylating agent, such as methyl iodide. nsf.gov This reaction converts the neutral pyridine units into cationic pyridinium (B92312) groups, transforming the polymer into a cationic polyelectrolyte or ionene. nsf.gov The degree of quaternization can be controlled by the reaction time. nsf.gov This modification dramatically alters the polymer's properties, introducing ionic conductivity, which is crucial for applications like anion exchange membranes. nsf.gov

Polyamide and Polyurethane Systems Involving Bisanilines

The utility of aromatic diamines like this compound extends beyond polyimides to other important classes of condensation polymers, such as polyamides and polyurethanes.

Polyamides are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid. youtube.com Aromatic diamines are used to create semi-aromatic polyamides or aramids with high thermal and mechanical performance. rsc.org While direct synthesis of a simple polyamide from this compound is not extensively documented in the provided sources, its structural analogues are used. More commonly, aromatic diamines are employed in the synthesis of hybrid systems like poly(amide-imide)s (PAIs). mdpi.com In this case, an aromatic diamine reacts with a dianhydride to form a polymer that contains both amide and imide linkages, combining the properties of both polymer types. mdpi.com

In polyurethane (PU) synthesis, the conventional route involves the reaction of a diisocyanate with a polyol. nih.govrsc.org However, alternative, non-isocyanate routes are being explored where diamines can be used as monomers. rsc.org For example, polyhydroxyurethanes (PHUs) can be synthesized by reacting diamines with cyclic carbonates. rsc.org Aromatic diamines are key building blocks in these advanced polymer systems.

Hyperbranched Polymer Architectures

Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched, dendritic structure, low viscosity, and a high density of terminal functional groups. researchgate.net One common and facile method to synthesize them is through the one-pot polycondensation of A2 and B3 type monomers. mdpi.com

In this A2 + B3 approach, a difunctional monomer (A2), such as an aromatic diamine like this compound, is reacted with a trifunctional monomer (B3), for example, trimesic acid or 1,3,5-benzenetriamine. nsf.govacs.orgmdpi.com The reaction between the two amine groups of the A2 monomer and the three reactive sites of the B3 monomer leads to the formation of a highly branched, globular polymer architecture instead of a linear chain. mdpi.com This strategy has been successfully used to create hyperbranched aromatic polyamides and poly(ether sulfone)s. acs.orgmdpi.com The resulting hyperbranched polymers often exhibit high solubility and a large number of end-groups that can be further functionalized for specific applications, such as catalysis. mdpi.comresearchgate.net The unique structure of this compound makes it a suitable A2 candidate for creating such complex, processable, high-performance polymer architectures.

Star-Shaped Polymer Synthesis with this compound as Core

Star-shaped polymers, characterized by multiple polymer chains or "arms" radiating from a central point, exhibit unique properties such as lower solution viscosity compared to their linear counterparts of the same molecular weight. mdpi.com One primary method for their synthesis is the "core-first" approach, where a multifunctional molecule acts as the initiator or core from which the polymer arms grow. digitellinc.comresearchgate.net

This compound is a suitable candidate to function as a core molecule in this methodology. The synthesis process involves reacting the core molecule with monomers that polymerize outwards. In the case of this compound, its two primary amine groups can each initiate the growth of two polymer chains, potentially leading to a four-arm star polymer. For instance, in the context of poly(L-lysine) synthesis, multifunctional amine initiators are used to start the ring-opening polymerization of L-lysine N-carboxyanhydrides (NCA), forming star-shaped polypeptides. google.com A similar principle could be applied using this compound as the core, with the arms being composed of various polymers depending on the chosen monomer and polymerization technique. The resulting star architecture, with a this compound core, can offer advantages in material processing and lead to novel materials with network structures. mdpi.com

In Situ End Group Modification Strategies

Modifying the terminal groups of polymer chains is crucial for creating functional materials, block copolymers, and polymer conjugates. Strategies for this modification can be categorized into post-polymerization modification and in-situ modification. researchgate.net In-situ modification, where the functional end group is introduced during the polymerization process, is often more efficient. researchgate.net

This can be achieved through two main pathways:

Functional Initiators: Using an initiator molecule that already contains the desired functionality. In polymerizations involving this compound, a co-monomer or initiator with a specific functional group could be used to ensure its presence at the chain end.

Functional Termination/Quenching Agents: Introducing a specific chemical agent at the end of the polymerization to react with the active polymer chain end and terminate it with the desired functional group. researchgate.net

For polymers prepared via methods like Atom Transfer Radical Polymerization (ATRP), one-pot strategies have been developed for the in-situ azidation of the halide end-group, which can then be used for "click" chemistry. researchgate.net In polymerization systems involving diamines like this compound, such as in the formation of polyimides, the precise control of stoichiometry and the introduction of monofunctional reactants (end-cappers) at the start of the reaction is a form of in-situ end group control that dictates the final molecular weight and properties of the polymer. mdpi.com

Thermosetting Resin Development

Bisanilines are integral to the development of high-performance thermosetting resins, which are polymers that irreversibly cure into a rigid, heat-resistant network. These materials are vital in aerospace, electronics, and automotive industries where thermal and oxidative stability are paramount.

Bisaniline-Derived High-Temperature Thermosetting Polyimides (e.g., PMR-PCy)

High-temperature thermosetting polyimides are a class of materials known for their exceptional thermal stability, chemical resistance, and mechanical properties. A notable example is PMR-15, which has been widely used in aerospace applications but is prepared from the toxic compound methylene (B1212753) dianiline (MDA). semanticscholar.orgresearchgate.net

To address the toxicity concerns, a safer alternative, PMR-PCy, was developed. This thermosetting polyimide oligomer is prepared from a less toxic bisaniline, 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), which is derived from the renewable aromatic compound p-cymene (B1678584). semanticscholar.orgresearchgate.net The resulting thermoset network of PMR-PCy exhibits excellent material properties suitable for high-temperature environments.

Table 1: Properties of PMR-PCy Thermoset Network

| Property | Value | Source |

| Glass Transition Temperature (Tg) | 323 °C | semanticscholar.org, researchgate.net |

| Water Uptake (24h in boiling water) | 3% | semanticscholar.org, researchgate.net |

| Toxicity of Bisaniline Monomer (CDA) | Non-mutagenic in Ames test | semanticscholar.org, researchgate.net |

The combination of high thermal stability, low water absorption, and the low toxicity of its bisaniline precursor makes PMR-PCy a viable replacement for traditional polyimides in demanding applications. semanticscholar.org

Crosslinking Chemistry in Bisaniline-Based Resins

The strength and stability of thermosetting resins come from the formation of a three-dimensional covalent network through a process called crosslinking. In bisaniline-based polyimides, this chemistry can be engineered for precise control over the curing process. A significant challenge in producing crosslinked polyimides is preventing premature gelation, which renders the material unprocessable. google.com

An advanced strategy involves incorporating the cross-linkable functionality directly into the bisaniline monomer itself. By synthesizing bis(aniline) compounds that contain multiple phenylethynyl groups, the crosslinking reaction can be controlled by temperature. google.com These phenylethynyl groups undergo a thermally induced crosslinking reaction at elevated temperatures, typically in the range of 280–315 °C, after the initial polyimide has been formed and shaped. researchgate.netgoogle.com This approach provides significant processing flexibility and avoids the solubility issues associated with earlier crosslinking. google.com The density of these cross-linkable phenylethynyl groups within the polymer structure can be varied to control the final properties of the cured resin. google.com

Phthalonitrile (B49051) Resins and Bisaniline Building Blocks

Phthalonitrile resins are a class of high-performance thermosets renowned for their exceptionally high thermal and oxidative stability, making them suitable for applications in aerospace and defense. google.com The polymerization (or "curing") of phthalonitrile monomers involves the reaction of terminal nitrile (-C≡N) groups to form a highly crosslinked network, typically composed of phthalocyanine (B1677752) or triazine ring structures.

This curing process can be initiated by heat alone, but the temperatures required are very high. To reduce the polymerization temperature and time, curing agents are often added. researchgate.net Aromatic diamines, such as this compound, are effective curing agents for phthalonitrile resins. researchgate.net The amine groups of the bisaniline react with the nitrile groups of the phthalonitrile monomer, initiating the cyclotrimerization that leads to the formation of the rigid, crosslinked polymer network. researchgate.net The amount of the aromatic diamine curing agent is typically low, in the range of 1 to 10 percent by weight. researchgate.net

In some advanced resin formulations, diamine functionalities are incorporated directly into the structure of the phthalonitrile monomer itself. semanticscholar.org This creates a "self-promoting" or autocatalytic cure behavior, where the curing agent is an integral part of the resin monomer, further improving processing and ensuring uniform properties in the final thermoset. semanticscholar.org

Electropolymerization Techniques

Electropolymerization is a method where a polymer film is deposited onto a conductive surface (an electrode) by passing an electric current through a solution containing the monomer. This technique allows for precise control over the thickness and morphology of the resulting polymer film.

The electropolymerization of aniline (B41778) to form polyaniline (PANI) is a well-studied process, typically carried out in a strong acidic solution using cyclic voltammetry. During this process, the aniline monomer is oxidized at the anode to form radical cations, which then couple to form the polymer chain.

This technique can be extended to bisaniline compounds. For example, bis-aniline units have been used to bridge gold nanoparticles (Au NPs), which are then cross-linked via electropolymerization. The application of cyclic voltage scans transforms the bis-aniline bridges into a quinoid state, creating a cross-linked composite material. Such imprinted polymer matrices can be used in sensor applications for the selective uptake and release of specific molecules. The conditions of electropolymerization, such as monomer concentration, potential scan rate, and the chemical environment, significantly influence the characteristics of the final polymer film.

Formation of Bisaniline-Cross-Linked Nanoparticle Composites (e.g., Au, CdS)

The integration of inorganic nanoparticles, such as gold (Au) and cadmium sulfide (B99878) (CdS), into a this compound-based polymer matrix can yield composite materials with synergistic properties, combining the processability and mechanical integrity of the polymer with the unique optical, electronic, or catalytic functionalities of the nanoparticles. The cross-linked polymer network derived from this compound can serve as a scaffold to disperse and stabilize these nanoparticles, preventing their agglomeration and ensuring a homogeneous composite material.

Gold Nanoparticle (AuNP) Composites:

The synthesis of this compound-cross-linked gold nanoparticle composites can be achieved through an in-situ thermal reduction method. In a typical procedure, a gold precursor, such as Gold(III) chloride hydrate (B1144303) (HAuCl₄·3H₂O), is dissolved in a solution containing the polyamic acid precursor of the this compound-based polyimide. This solution is then cast into a film or electrospun into nanofibers. Subsequent thermal treatment serves a dual purpose: it induces the imidization of the polyamic acid to form the stable polyimide matrix and simultaneously reduces the gold salt to form metallic gold nanoparticles dispersed within the polymer network. researchgate.net

The concentration of the gold precursor and the thermal treatment parameters are critical in controlling the size and distribution of the resulting AuNPs within the polymer matrix. Studies on similar polyimide systems have shown that increasing the concentration of the gold salt can lead to a higher density of nanoparticles. mdpi.com

Table 1: Representative Synthesis Parameters for Polyimide-Gold Nanoparticle Composites

| Parameter | Value | Reference |

| Polymer Matrix Precursor | Polyamic acid of an aromatic diamine and dianhydride | researchgate.netnih.gov |

| Gold Precursor | Gold(III) chloride hydrate (HAuCl₄·3H₂O) | researchgate.netmdpi.com |

| Method | Electrospinning and Thermal Treatment | researchgate.net |

| Thermal Treatment Temp. | ~300 °C | researchgate.net |

| Resultant AuNP Size | ~5-20 nm | researchgate.net |

This table presents representative data from studies on similar polyimide systems, illustrating a potential synthetic approach for this compound-based composites.

Cadmium Sulfide (CdS) Nanoparticle Composites:

The formation of this compound-cross-linked CdS nanoparticle composites can be accomplished via an in-situ polymerization technique. researchgate.netmdpi.com In this approach, CdS nanoparticles are first synthesized and then introduced into a solution containing the aniline monomer (in this context, this compound). The polymerization of the bisaniline is then initiated in the presence of the CdS nanoparticles. The growing polymer chains can encapsulate or become cross-linked around the nanoparticles, leading to a stable composite material. The interaction between the amine groups of the bisaniline and the surface of the CdS nanoparticles can facilitate a uniform dispersion. researchgate.net

The synthesis of the CdS nanoparticles themselves can be carried out using various methods, such as microwave-assisted solution methods, which allow for control over particle size and morphology. researchgate.net The resulting PANI/CdS nanocomposites have been shown to form core-shell structures where the CdS nanoparticle is the core and the polyaniline forms the shell. researchgate.net

Table 2: Typical Synthesis Route for Polyaniline/CdS Nanocomposites

| Step | Description | Key Reagents | Reference |

| 1. CdS Nanoparticle Synthesis | Microwave-assisted solution method | Cadmium nitrate, Thiourea | researchgate.netmdpi.com |

| 2. In-situ Polymerization | Polymerization of aniline in the presence of CdS nanoparticles | Aniline, Ammonium (B1175870) persulfate (initiator) | researchgate.netmdpi.com |

| 3. Composite Formation | Formation of a core-shell structure with CdS core and polyaniline shell | - | researchgate.net |

This table outlines a general procedure based on polyaniline, which can be adapted for this compound to create analogous nanocomposites.

Supramolecular Assembly of Bisaniline-Based Oligomers

The principles of supramolecular chemistry, which involve non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, can be harnessed to direct the self-assembly of this compound-based oligomers into well-defined, higher-order structures. acs.org The rigid aromatic core and the potential for hydrogen bonding through the amine or derived functional groups make this compound an interesting building block for creating such assemblies.

Research into analogous aromatic polyamide and hyperbranched polyester (B1180765) systems provides insight into the potential supramolecular behavior of this compound oligomers. nih.govrsc.org For instance, aromatic polyamides are known to form highly ordered structures due to strong hydrogen bonding between the amide linkages and π-stacking of the aromatic rings. researchgate.net This can lead to the formation of liquid crystalline phases or highly crystalline fibers.

Furthermore, this compound can be utilized as a core molecule for the synthesis of hyperbranched polymers. For example, the polycondensation of N,N'-bis(trimethylsilyl)bisaniline-P with 3,5-bis(trimethylsiloxy)benzoyl chloride results in star-shaped hyperbranched polyesters. mdpi.com The architecture of these macromolecules, with their numerous end groups, can influence their self-assembly into various morphologies, such as micelles or vesicles, particularly in amphiphilic systems. mdpi.comnih.gov The controlled arrangement of these oligomers can lead to materials with tailored properties for applications in areas like drug delivery and nanotechnology. nih.govmdpi.com

The study of supramolecular polymerization of porphyrins has shown that subtle changes in molecular structure, such as amide connectivity, can significantly impact the assembly pathway, leading to either cooperative or isodesmic polymerization. nih.gov This highlights the potential for fine-tuning the self-assembly of this compound-based oligomers by modifying their chemical structure and the surrounding solvent environment.

Mechanistic and Kinetic Investigations of Bisaniline Reactions and Derivatives

Polymerization Reaction Mechanisms

The synthesis of polyimides from diamines like Bisaniline P is most commonly achieved through a two-step process. wikipedia.org This method begins with the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted into the final polyimide through cyclization. wikipedia.orgvt.edu

The initial step involves the reaction of a diamine and a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at ambient temperatures. vt.edu This reaction is a nucleophilic substitution where the amino group of the diamine attacks the carbonyl carbon of the anhydride (B1165640) group. vt.edu The forward rate constant for this PAA formation is significantly larger than the reverse reaction, making it appear essentially irreversible when pure reagents are used. vt.edu The formation of the poly(amic acid) is an exothermic process, and higher monomer concentrations favor the creation of high molecular weight polymers. vt.edu

The conversion of the poly(amic acid) precursor to the final polyimide is known as imidization. This step can be accomplished either by thermal treatment at high temperatures or by chemical methods at ambient temperatures. google.comyoutube.com

Thermal Imidization: This process involves heating the poly(amic acid), often as a film or in solution, to temperatures typically between 180°C and 220°C. vt.eduyoutube.com During thermal imidization, the amic acid groups undergo cyclodehydration, eliminating water to form the stable imide ring. youtube.com The kinetics of this process are complex and can be influenced by factors such as heating rate, film thickness, and the glass transition temperature (Tg) of the polymer. vt.edu For the reaction to proceed to completion, the polymer must have sufficient chain mobility, which is typically achieved at temperatures above its Tg. vt.edu

Chemical Imidization: This alternative route uses chemical dehydrating agents, most commonly an acid anhydride (like acetic anhydride) in combination with a tertiary amine catalyst (such as pyridine (B92270) or triethylamine). vt.eduacs.org The mechanism involves the tertiary amine catalyst activating the anhydride. vt.edu This is followed by a reaction with the amic acid, which leads to cyclization into the imide. acs.org The rate of chemical imidization can be significantly faster than thermal methods. acs.org For instance, catalysts like N-methylpyrrolidine can accelerate the reaction by a factor of 50 or more compared to pyridine, without negatively impacting the polymer's molecular weight. acs.org The reaction kinetics can be influenced by the basicity and steric hindrance of the amine catalyst. acs.org Studies have also shown that the water produced during imidization can have an autocatalytic effect in concentrated solutions or solid-phase reactions. researchgate.net

The structure of the diamine monomer, particularly the nature of the bridging group between the two amine functionalities, has a profound impact on the polymerization process and the properties of the resulting polyimide. This compound contains a flexible α,α'-diisopropylbenzene bridging group.

The introduction of flexible, bulky groups into the polymer backbone disrupts the planarity and close packing of the polymer chains. bohrium.commdpi.com This disruption typically leads to several changes in polymer properties and, consequently, can affect reaction pathways:

Solubility: The presence of flexible bridging units, like the one in this compound, often increases the solubility of both the poly(amic acid) precursor and the final polyimide. bohrium.com This is crucial because if the polyimide precipitates from the solution before imidization is complete, it can result in a product with a lower degree of imidization. vt.edu Enhanced solubility allows the polymerization and imidization to proceed to completion in solution. vt.edu

Glass Transition Temperature (Tg): Flexible groups increase the mobility of the polymer chains, which generally leads to a lower glass transition temperature compared to polyimides made from rigid, linear diamines. mdpi.comrsc.org This can influence the thermal imidization process, as complete cyclization requires temperatures that allow for sufficient polymer chain mobility. vt.edu

Reactivity: The nucleophilicity of the amine groups can be influenced by the electronic effects of the bridging structure. vt.edu While the diisopropylbenzene group in this compound is primarily an aliphatic and flexible spacer, its bulkiness can sterically hinder the amine groups, potentially affecting the kinetics of the initial poly(amic acid) formation. rsc.org

The table below summarizes the general influence of rigid versus flexible bridging groups on polyimide properties.

| Property | Rigid Bridging Group | Flexible Bridging Group (e.g., in this compound) |

| Chain Packing | Tight, ordered | Loose, disordered |

| Solubility | Generally low | Generally high |

| Glass Transition (Tg) | High | Low |

| Mechanical Strength | High | Moderate to high |

| Thermal Stability | Very high | High |

Catalytic Mechanisms of Bisaniline-Derived Systems

Bisaniline-derived structures, particularly those incorporating selenium, have been investigated for their catalytic antioxidant properties. They can act as mimics of the selenoenzyme glutathione (B108866) peroxidase (GPx), which protects organisms from oxidative damage by reducing harmful peroxides. vt.eduyoutube.com

Aniline-derived diselenides function as GPx mimics by catalytically reducing peroxides, such as hydrogen peroxide (H₂O₂), in the presence of a thiol, like thiophenol (PhSH). vt.eduyoutube.com The general catalytic cycle for these mimics involves a redox process centered on the selenium atom. google.comresearchgate.net

The catalytic cycle can be summarized in the following key steps, which are dependent on the specific structure of the mimic and the reaction conditions: google.comresearchgate.net

Reduction of the Diselenide: The diselenide (R-Se-Se-R) is first reduced by the thiol (PhSH) to form a selenol (R-SeH).

Oxidation of the Selenol: The active selenol intermediate reacts with the peroxide (H₂O₂), oxidizing the selenium to selenenic acid (R-SeOH) and reducing the peroxide to water.

Regeneration of the Catalyst: The selenenic acid then reacts with another thiol molecule to form a selenyl sulfide (B99878) (R-Se-SPh) and a second molecule of water. This intermediate subsequently reacts with another thiol to regenerate the selenol and produce diphenyl disulfide (PhSSPh), completing the catalytic cycle.

The effectiveness of these mimics is often correlated with the electronic properties of the substituents on the aniline (B41778) ring. vt.edu

A key intermediate in the catalytic cycle of bisaniline-derived GPx mimics is the selenolate anion (R-Se⁻). wikipedia.orgvt.edu The mechanism for many aniline-derived diselenides involves the formation of a zwitterionic selenolate intermediate. vt.edu In this intermediate, the selenium atom bears a negative charge, while a positive charge is located elsewhere in the molecule, often on a protonated amino group. vt.eduacs.org

The formation of this zwitterionic species is believed to stabilize the reactive selenolate. vt.edu The proximity of the amino group in aniline-derived structures is crucial; it can stabilize the selenolate intermediate through intramolecular hydrogen bonding with the selenium atom. acs.org This stabilization has a direct impact on the catalytic performance. Density Functional Theory (DFT) calculations have shown that the electronic properties of the substituents on the aniline ring determine the charge delocalization and the partial charge on the selenium atom, which correlates with the catalytic efficiency of the mimic. vt.eduyoutube.com

The table below shows kinetic data for a representative bisaniline-derived diselenide catalyst in a GPx-mimic reaction.

| Catalyst | Substrate | K_m (mM) | V_max (μM/min) |

| Aniline-derived Diselenide | Thiophenol (PhSH) | 5.8 | 12.5 |

| Aniline-derived Diselenide | Hydrogen Peroxide (H₂O₂) | 1.2 | 10.2 |

Data is illustrative and based on typical findings for this class of compounds.

Cross-Coupling Reaction Mechanism Elucidation

While this compound itself is not typically used as a catalyst, its diamine structure makes it a suitable monomer for the synthesis of advanced polymers via step-growth polymerization using cross-coupling reactions. dtic.mil Reactions such as Suzuki, Stille, or nickel-catalyzed couplings can be used to form new carbon-carbon or carbon-nitrogen bonds, creating polymer backbones that are inaccessible through traditional polycondensation. vt.edudtic.milmdpi.com

A plausible mechanism for polymerizing a diamine like this compound involves a palladium- or nickel-catalyzed cross-coupling reaction with a dihalogenated comonomer. For example, in a Yamamoto-type polymerization, a nickel(0) complex is used to couple aryl halides.

The general catalytic cycle for a Ni(0)-catalyzed aryl-aryl coupling involves three main steps:

Oxidative Addition: An aryl halide (Ar-X) reacts with the active Ni(0) catalyst, typically complexed with ligands like 2,2'-bipyridine (B1663995) (bpy), to form an organonickel(II) intermediate (Ar-Ni(II)-X). mdpi.com

Transmetalation (in other coupling types) or a Second Oxidative Addition: In polymerizations like Suzuki or Stille, a second monomer (an organoboron or organotin compound) would transfer its organic group to the nickel center. In Yamamoto coupling, a second aryl halide molecule might react.

Reductive Elimination: The two aryl groups on the nickel(II) center couple to form a new C-C bond (Ar-Ar), and the Ni(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. mdpi.com

For a polymer synthesis using this compound, the amine groups would first need to be converted to a less reactive form or the coupling would target other positions on the aromatic rings if they were appropriately functionalized (e.g., halogenated). More commonly, aromatic diamines are used in C-N cross-coupling reactions (Buchwald-Hartwig amination) with aryl dihalides to form polyanilines or related polymers. In this case, this compound would act as the nucleophilic component. The catalytic cycle would similarly involve oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Degradation Mechanisms in Bisaniline-Based Materials (e.g., Hydrolysis of Imide Rings)

This compound and its derivatives are integral components in the synthesis of high-performance polymers, particularly polyimides, which are prized for their thermal stability and mechanical strength. However, like all organic polymers, these materials are susceptible to degradation under certain environmental conditions. The primary degradation pathways for bisaniline-based materials, especially polyimides, include hydrolysis, thermal degradation, and oxidative degradation. Understanding the mechanisms and kinetics of these processes is crucial for predicting the service life and ensuring the reliability of these materials in demanding applications.

The degradation of polyimides often involves the scission of the polymer backbone, leading to a reduction in molecular weight and a consequent deterioration of mechanical properties. The imide ring, a key functional group in these polymers, is a primary site for hydrolytic attack.

Hydrolytic Degradation of Imide Rings

The hydrolysis of the imide ring in bisaniline-based polyimides is a significant degradation mechanism, particularly in humid and high-temperature environments. This chemical process involves the cleavage of the imide ring by water molecules, leading to the formation of a poly(amic acid) structure. This initial ring-opening step results in a loss of the rigid, cyclic structure of the imide, which can significantly impact the material's mechanical and thermal properties.

The general mechanism for the hydrolysis of a polyimide is a two-step process. The first step is the nucleophilic attack of a water molecule on one of the carbonyl carbons of the imide ring. This is followed by the opening of the ring to form an amic acid group. This reaction is reversible, and the amic acid can recyclize to form the imide ring with the elimination of water. However, under sustained exposure to moisture, the equilibrium can shift towards the formation of the amic acid. The second, irreversible step is the hydrolysis of the amide linkage in the poly(amic acid), which leads to chain scission and the formation of the original diamine and dianhydride monomers, causing a significant reduction in molecular weight and mechanical strength.

The rate of hydrolysis is influenced by several factors, including temperature, pH, and the chemical structure of the polyimide.

Temperature: Higher temperatures accelerate the rate of hydrolysis by providing the necessary activation energy for the reaction.

pH: The hydrolysis of imides is catalyzed by both acids and bases. In alkaline environments, the hydroxide (B78521) ion (OH⁻) is a more potent nucleophile than water, leading to a significantly faster degradation rate. For instance, the alkaline hydrolysis of a polyimide (PMDA-ODA) surface was found to follow pseudo-first-order kinetics, with the observed rate constant (k_obs) increasing with the hydroxide ion concentration. researchgate.net

Chemical Structure: The hydrolytic stability of polyimides is intrinsically linked to the chemical structure of the diamine and dianhydride monomers. The presence of electron-withdrawing groups in the polymer backbone can increase the susceptibility of the imide ring to nucleophilic attack, thereby reducing hydrolytic stability. Conversely, bulky side groups or a more rigid polymer backbone can hinder the diffusion of water into the polymer matrix, improving its resistance to hydrolysis. Studies have shown that polyimides derived from naphthalenic dianhydrides exhibit higher hydrolytic stability compared to those from phthalic dianhydrides. researchgate.net

Detailed research on the hydrolytic degradation of a polyimide derived from 4,4'-methylenedianiline (B154101) (a this compound derivative) and 4,4'-oxydiphthalic anhydride showed that the stability is dependent on the polymer's backbone flexibility and ring structure. researchgate.net Another study on PMR-15, a polyimide resin often formulated with a derivative of this compound, indicated that hydrolytic degradation can be a significant concern, and efforts have been made to improve its resistance by incorporating silicate (B1173343) nanoparticles. science.gov

The table below presents data on the alkaline hydrolysis of a polyimide surface, which provides insight into the kinetics of imide ring cleavage, a process central to the hydrolytic degradation of bisaniline-based materials.

Interactive Data Table: Kinetics of Alkaline Hydrolysis of a Polyimide (PMDA-ODA) Surface researchgate.net

| Hydroxide Ion Concentration [OH⁻] (M) | Observed Rate Constant (k_obs) (min⁻¹) | Formation Constant (K) (L·mol⁻¹) |

| Select a concentration to view data | ||

| 0.1 | ~0.1 | 2-10 |

| 0.5 | ~0.5 | 2-10 |

| 1.0 | ~0.9 | 2-10 |

Note: The data presented is for a PMDA-ODA polyimide and serves as a representative example of the kinetics of imide ring hydrolysis. Specific values for this compound-based polyimides may vary.

Thermal and Thermo-oxidative Degradation

Bisaniline-based polyimides are renowned for their high thermal stability. However, at sufficiently high temperatures, they undergo thermal and thermo-oxidative degradation. Thermal degradation occurs in an inert atmosphere and involves the breaking of chemical bonds due to thermal energy alone. Thermo-oxidative degradation occurs in the presence of oxygen and is often the more aggressive degradation pathway.

The by-products of the thermal degradation of PMR-15 in an inert atmosphere include water, carbon monoxide, carbon dioxide, methane, and ammonia (B1221849). core.ac.uk

The following table summarizes the thermal degradation behavior of a PMR-15 neat resin in different atmospheres at various temperatures, illustrating the significant role of oxygen in the degradation process.

Interactive Data Table: Isothermal Weight Loss of PMR-15 Neat Resin After 250 Hours core.ac.uk

| Temperature (°C) | Atmosphere | Weight Loss (%) |

| Select a temperature to view data | ||

| 260 | Air | ~5 |

| 260 | Argon | ~2 |

| 288 | Air | ~10 |

| 288 | Argon | ~3 |

| 316 | Air | ~20 |

| 316 | Argon | ~5 |

| 343 | Air | ~35 |

| 343 | Argon | ~8 |

Note: This data represents the degradation of PMR-15 neat resin and provides an indication of the thermal and thermo-oxidative stability of polyimides containing methylene (B1212753) dianiline derivatives.

Spectroscopic and Computational Characterization of Bisaniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like Bisaniline P, a combination of ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its molecular architecture and electronic environment.

¹H NMR Spectroscopy for Structural Elucidation and Quantitative Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the phenyl rings and the aliphatic protons of the isopropylidene groups. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton. Integration of the signals would confirm the ratio of protons in the different chemical environments, serving as a quantitative measure of the compound's purity.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic protons (aniline ring) |

| Data not available | Data not available | Data not available | Aromatic protons (central phenyl ring) |

| Data not available | Data not available | Data not available | -NH₂ protons |

| Data not available | Data not available | Data not available | -CH₃ protons |

No specific ¹H NMR data for this compound was found in the conducted searches.

¹³C NMR Spectroscopy for Carbonyl Resonance Analysis

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic carbons (C-N) |

| Data not available | Aromatic carbons (C-H) |

| Data not available | Quaternary aromatic carbons |

| Data not available | Quaternary isopropylidene carbon |

| Data not available | Methyl carbons (-CH₃) |

Specific ¹³C NMR data for this compound, including any analysis of carbonyl resonances in its derivatives, could not be located.

¹⁵N NMR Spectroscopy for Imidization Rate Comparison and Reactivity Assessment

¹⁵N NMR spectroscopy, although less common than ¹H or ¹³C NMR, would be highly valuable for studying the reactivity of the amine groups in this compound during polymerization reactions, such as imidization. The chemical shift of the nitrogen atoms in the amino groups would be sensitive to their electronic environment and would change significantly upon formation of the imide ring. This change could be monitored to compare imidization rates and assess the reactivity of this compound with different dianhydrides.

Table 3: Hypothetical ¹⁵N NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | -NH₂ nitrogen |

No experimental ¹⁵N NMR data for this compound was identified in the literature search.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. These would include N-H stretching vibrations of the primary amine groups, C-H stretching from the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations within the aromatic rings. The precise frequencies of these bands can help confirm the compound's identity.

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400-3300 | N-H stretching (asymmetric and symmetric) |

| ~3100-3000 | Aromatic C-H stretching |

| ~3000-2850 | Aliphatic C-H stretching |

| ~1620-1580 | Aromatic C=C stretching |

| ~1520 | N-H bending |

| ~830 | para-disubstituted C-H out-of-plane bending |

While general regions for these functional groups are known, a specific, experimentally obtained FTIR spectrum for this compound was not found.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. Due to different selection rules, some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. For this compound, the symmetric vibrations of the aromatic rings and the C-C skeletal framework would be expected to show strong Raman scattering.

No specific FT-Raman spectroscopic data for this compound could be located in the performed searches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of this compound and its derivatives. The absorption of UV and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) provide insights into the extent of conjugation and the types of electronic transitions occurring within the molecule.

In aromatic amines and their polymers, such as those derived from this compound, the primary electronic transitions observed in the UV-Vis spectrum are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings to anti-bonding π* orbitals. The n → π* transitions involve the excitation of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms, to anti-bonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions.

The UV-Vis spectrum of aniline (B41778), a fundamental component of the this compound structure, exhibits a primary absorption band around 230-240 nm and a secondary, less intense band around 280-290 nm. uomustansiriyah.edu.iq When aniline is incorporated into a larger conjugated system like this compound, or polymerized, these absorption bands can shift. A shift to longer wavelengths, known as a bathochromic or red shift, indicates an extension of the conjugated system. uomustansiriyah.edu.iq For instance, in polyaniline, absorption bands can be observed between 292 and 426 nm, which are attributed to n-π* transitions, and other bands related to π → π* transitions. researchgate.net The exact position of these bands is influenced by the extent of electron delocalization along the polymer backbone. researchgate.net

For polymers derived from this compound, such as polyamides and polyimides, the UV-Vis spectra provide information about the polymer structure and conjugation. For example, polyamides containing p-phenylenediacryloyl moieties exhibit characteristic UV-Vis absorption bands. researchgate.net Similarly, the UV-Vis spectra of organic terephthalamides, which share structural similarities with certain this compound-based polymers, show distinct absorption patterns that can be used for their characterization. researchgate.net The solvent and pH can also significantly affect the UV-Vis spectrum by altering the electronic state of the molecule. uomustansiriyah.edu.iqrsc.org

| Compound/Polymer Type | Typical Absorption Bands (nm) | Electronic Transition |

| Aniline | 230-240, 280-290 | π → π, n → π |

| Polyaniline | 292-426, other bands | n → π, π → π |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of this compound-based polymers, including their thermal transitions and curing kinetics. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.com

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers derived from this compound. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For high-performance applications, such as in the aerospace industry, a high Tg is desirable. Polyimides synthesized from this compound (also referred to as BIS-P) are known for their high glass transition temperatures. google.com The Tg of these polymers can be influenced by the molecular structure, such as the type of dianhydride used in the polymerization. mdpi.com

DSC is also extensively used to study the curing kinetics of thermosetting resins, such as epoxy or polyimide systems incorporating this compound. The exothermic heat flow measured during the curing reaction is proportional to the rate of reaction. By conducting DSC scans at different heating rates, the kinetic parameters of the curing process can be determined. mdpi.com These parameters include the activation energy (Ea), the reaction model, and the pre-exponential factor, which together describe the reaction rate as a function of temperature and conversion. mdpi.com The analysis of the exothermic peaks in the DSC thermograms provides information on the onset of curing, the peak exothermic temperature, and the total heat of reaction. researchgate.net

The integrity of the DSC sample pan seal is crucial for obtaining accurate and reproducible results, as the escape of moisture or other volatiles can affect the measured thermal transitions. researchgate.net

| Thermal Event | Description | Information Obtained from DSC |

| Glass Transition (Tg) | Transition from a glassy to a rubbery state | Midpoint temperature of the step change in heat flow |

| Melting (Tm) | Transition from a crystalline solid to a liquid | Peak temperature of the endothermic transition |

| Crystallization (Tc) | Formation of crystalline regions from a molten state | Peak temperature of the exothermic transition |

| Curing | Cross-linking reaction in thermosetting resins | Onset temperature, peak temperature, and enthalpy of the exothermic reaction |

Microscopy and Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface of materials at the nanoscale. spectraresearch.com It is particularly useful for characterizing the surface morphology of thin films and coatings derived from this compound. mdpi.com AFM does not require the sample to be conductive or optically reflective, making it suitable for a wide range of polymeric materials. spectraresearch.com

In the context of this compound-based materials, AFM can be used to visualize the surface structure of thin films, including features such as roughness, grain size, and the presence of crystalline or amorphous domains. spectraresearch.commdpi.com For instance, studies on polyaniline films have used AFM to observe the evolution of surface morphology, revealing features like granular structures and fibrous networks. worktribe.com The surface roughness, which can be quantified from AFM images, is a critical parameter for many applications as it influences properties like adhesion and wettability. spectraresearch.commdpi.com

AFM can be operated in various modes, such as tapping mode, which minimizes damage to soft polymer surfaces. mdpi.com In addition to topography, AFM can provide phase images that give insights into local variations in material properties like adhesion and viscoelasticity. mdpi.com By analyzing the surface morphology with AFM, researchers can establish structure-property relationships, for example, how processing conditions affect the final surface texture of a this compound-based film. surfacesciencewestern.com

| AFM Parameter | Information Provided | Relevance to this compound Films |

| Topography | 3D surface profile, height variations | Visualization of surface features, grain size, and defects |

| Roughness (e.g., Ra, Rq) | Quantitative measure of surface texture | Influences adhesion, wettability, and optical properties |

| Phase Imaging | Variations in material properties (e.g., adhesion, stiffness) | Differentiation between different phases or domains on the surface |

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. mdpi.com It measures the change in the polarization state of light upon reflection from a sample surface. dtic.mil This technique is highly sensitive, capable of measuring film thicknesses down to the angstrom level. mdpi.com

For thin films made from this compound-based polymers, spectroscopic ellipsometry is an invaluable tool for quality control and characterization. dtic.mil By analyzing the ellipsometric data (Psi and Delta) over a range of wavelengths, a model can be built to extract the film's thickness and its optical properties. dtic.milmdpi.com The refractive index and extinction coefficient are crucial for optical applications, such as in the development of anti-reflective coatings or optical waveguides.

The data obtained from ellipsometry can be fitted to various optical models, such as the Cauchy or Lorentz oscillator models, to accurately describe the optical response of the material. mdpi.com The technique can be applied to single-layer or multi-layer structures, providing information about each layer. dtic.mil For nanocomposite films containing this compound, ellipsometry can also be used in conjunction with effective medium models to determine properties like the volume fraction of embedded nanoparticles. researchgate.net

| Parameter | Description | Determined by Ellipsometry |

| Film Thickness (t) | The thickness of the polymer film | Measured with high precision (sub-nanometer) |

| Refractive Index (n) | The ratio of the speed of light in a vacuum to that in the material | A function of wavelength, relates to how light propagates through the film |

| Extinction Coefficient (k) | A measure of light absorption in the material | A function of wavelength, relates to the film's transparency or opacity |

Energy Dispersive X-ray (EDX or EDS) Spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with a scanning electron microscope (SEM). youtube.com EDX works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. The energy of these X-rays is specific to the elements present in the sample, allowing for qualitative and quantitative elemental analysis.

In the study of this compound and its composites, EDX is used to confirm the elemental composition of the synthesized materials. For example, in this compound-based composites containing inorganic fillers or nanoparticles, EDX can verify the presence and distribution of these components. mdpi.com The analysis can provide weight and atomic percentages of the elements detected. For instance, in a study of lignin, EDX was used to report the weight percentages of carbon and oxygen. researchgate.net

EDX analysis is crucial for confirming the successful synthesis and purity of this compound-derived materials. It can detect the expected elements (carbon, nitrogen, oxygen) in the polymer backbone and can also identify any impurities or dopants that may be present. researchgate.net For example, in polyaniline-based nanocomposites, EDX results can corroborate the incorporation of metal oxide nanoparticles into the polymer matrix. mdpi.com

| Element | Expected in this compound | Information from EDX |

| Carbon (C) | Yes (aromatic rings, alkyl groups) | Confirms the organic nature of the polymer backbone |

| Nitrogen (N) | Yes (amine groups) | Confirms the presence of the amine functionality |

| Oxygen (O) | May be present (in copolymers or composites) | Can indicate the presence of specific functional groups or fillers |

| Other Elements | Dependent on synthesis (e.g., Si, Ce, Ti in composites) | Verifies the incorporation of dopants, fillers, or nanoparticles |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which exists as a pale-brown or tan crystalline solid, this technique provides invaluable data on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. nih.govchemicalbook.com

The crystal structure of 4,4'-methylenedianiline (B154101) has been determined, confirming the spatial arrangement of its constituent atoms. nist.govuq.edu.au This analysis reveals the geometry of the diphenylmethane (B89790) core and the orientation of the amino groups. Such structural information is crucial for understanding how the monomer packs in a crystal lattice and how it will orient itself during polymerization processes. The solid-state structure influences the material's physical properties, such as melting point and solubility, and provides a basis for computational modeling.

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless to pale yellow/tan crystalline solid | nih.govwikipedia.orgchemicalbook.com |

| Molecular Formula | C13H14N2 | nih.govwikipedia.orgnist.gov |

| Molar Mass | 198.26 g/mol | nih.govwikipedia.org |

| Melting Point | 88-92 °C | sigmaaldrich.com |

Electrochemical Characterization

Electrochemical techniques are vital for probing the redox properties and conductivity of this compound and the polymers derived from it. These methods provide insights into electron transfer processes, which are fundamental to many applications of the resulting materials, such as in sensors and conductive coatings.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. For aromatic amines like this compound, CV can be used to study their oxidation processes. The electrochemical behavior of aniline and substituted anilines is well-documented, typically involving an initial oxidation to form a radical cation. utexas.eduijseas.com